(2-Methoxy-5-methylpyridin-4-yl)boronic acid
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Overview
Description
(2-Methoxy-5-methylpyridin-4-yl)boronic acid is an organic compound with the molecular formula C7H10BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods can involve the use of organolithium or Grignard reagents to introduce the boron moiety .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2-Methoxy-5-methylpyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable complexes with biological molecules.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions, leading to the formation of a new carbon-carbon bond . The boronic acid group can also interact with other functional groups through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid: Similar structure but lacks the methyl group at the 5-position.
4-Pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern on the pyridine ring.
Uniqueness
(2-Methoxy-5-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Biological Activity
(2-Methoxy-5-methylpyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.
Chemical Structure and Properties
The compound this compound has the following chemical formula: C₇H₉BNO₃. Its structure includes a pyridine ring with methoxy and methyl substituents, which contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Borylation of Pyridine Derivatives : Utilizing boron reagents in the presence of transition metals to facilitate the introduction of the boronic acid functional group.
- Halogen-Metal Exchange : This method involves exchanging halogens with organoboranes, followed by hydrolysis to yield the boronic acid.
This compound exhibits several biological activities, primarily through its interaction with various enzymes and receptors:
- Enzyme Inhibition : It has been shown to selectively inhibit certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways involving cAMP and cGMP .
- Molecular Recognition : The boronic acid moiety can form reversible covalent bonds with diols, allowing for specific interactions with biomolecules, which is valuable in drug design .
Pharmacological Applications
- Cancer Therapeutics : Research indicates that derivatives of this compound may enhance the efficacy of anti-cancer drugs by improving their pharmacokinetic profiles .
- Biochemical Probes : Its ability to interact with biological molecules makes it suitable for use as a probe in biochemical assays, particularly in studying enzyme kinetics and mechanisms .
Case Studies and Experimental Data
A study published in Acta Volume 41 demonstrated that this compound could effectively inhibit specific PDE isoforms, suggesting potential applications in treating diseases related to dysregulated cAMP/cGMP signaling pathways .
Another investigation highlighted its role as a building block in synthesizing more complex molecules, emphasizing its utility in organic synthesis and pharmaceutical development .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | PDE inhibition; molecular recognition | Reversible covalent bonding |
5-Chloro-2-methoxypyridin-4-boronic acid | Anti-cancer activity; organic synthesis | Cross-coupling reactions |
5-Methoxy-2-methylpyridin-4-boronic acid | Enzyme inhibition; drug delivery | Formation of stable complexes |
Properties
Molecular Formula |
C7H10BNO3 |
---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(2-methoxy-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-4-9-7(12-2)3-6(5)8(10)11/h3-4,10-11H,1-2H3 |
InChI Key |
LRPVGUOLBYXSOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C)OC)(O)O |
Origin of Product |
United States |
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